molecular formula C8H11BrN2O3 B2847484 Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate CAS No. 1339895-36-1

Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate

Cat. No. B2847484
CAS RN: 1339895-36-1
M. Wt: 263.091
InChI Key: XDJHOSNZDUWWJX-UHFFFAOYSA-N
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Description

“Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with a bromine atom at the 4-position . The compound also contains a methylpropanoate ester group, which is a type of carboxylic acid ester.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, and a methylpropanoate group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced via a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the bromine atom and the methylpropanoate group .

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate serves as a versatile intermediate in the synthesis of complex molecules. The Reformatsky reaction, involving this compound, facilitates the creation of diastereomeric β-hydroxy esters, demonstrating its utility in stereochemical studies. Such reactions are instrumental for constructing molecules with desired configurations, crucial for pharmaceutical synthesis and material science (Matsumoto Takashi & Fukui Kenji, 1972).

Catalysis and Reaction Mechanisms

Biological and Pharmaceutical Research

Although direct applications in biological systems were not found for this compound, related compounds, particularly those involving pyrazole structures, have been explored for their biological activities. For example, derivatives of pyrazoles have been investigated for their anticonvulsant activities, highlighting the broader relevance of this chemical class in developing therapeutic agents (K. Unverferth et al., 1998).

Material Science and Luminescence

In material science, compounds structurally related to this compound have been utilized in the synthesis of novel materials with specific optical properties. For instance, iridium complexes involving tetrazolate ligands exhibit tunable luminescence, indicating the potential of such compounds in the development of organic light-emitting devices (OLEDs) and other photonic applications (Stefano Stagni et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific nature of any biological activity it might have .

Future Directions

Future research could involve further exploration of this compound’s properties and potential uses. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-8(13,7(12)14-2)5-11-4-6(9)3-10-11/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJHOSNZDUWWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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